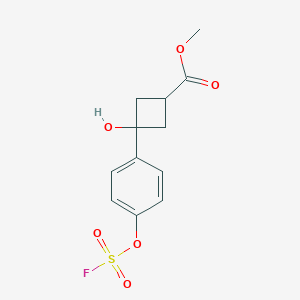

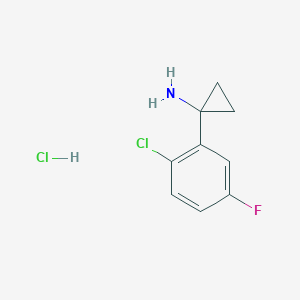

![molecular formula C19H16IN3O2S B2929418 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865180-62-7](/img/structure/B2929418.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

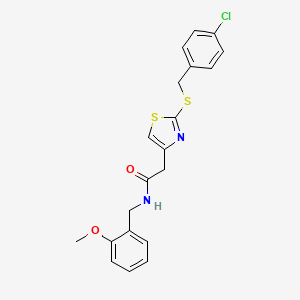

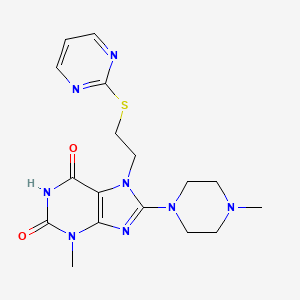

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a benzothiazole ring, an acetamido group, an allyl group, and an iodobenzamide group. The presence of these functional groups could influence its reactivity and properties .Chemical Reactions Analysis

Benzothiazoles can participate in a variety of chemical reactions, including cycloaddition . The specific reactions this compound can undergo would depend on the conditions and reagents used.Applications De Recherche Scientifique

Synthesis and Biological Activity

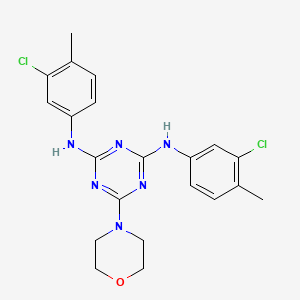

- Research has focused on the synthesis and evaluation of thiazolidinedione and benzothiazole derivatives for their potential biological activities, including hypoglycemic, hypolipidemic, antitumor, and antimicrobial effects. For example, novel thiazolidinedione analogs have shown significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011). Similarly, benzothiazole derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity, with some compounds displaying considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Modification

- The synthesis of complex molecules involving iodine-mediated cyclization and coupling reactions highlights the chemical versatility of compounds related to the query. For instance, the iodine-mediated cyclization of vinylphenyl propenamides has been utilized to synthesize acetamide derivatives, demonstrating the potential for generating a variety of structurally diverse molecules (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007).

Antimicrobial and Antitumor Evaluations

- Investigations into N-phenylacetamide and thiazole derivatives have revealed promising antimicrobial and antitumor properties. These studies underscore the potential of such compounds in developing new therapeutic agents. Specifically, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have exhibited significant biological activities, including urease inhibition, suggesting their utility in addressing various biomedical challenges (Gull, Rasool, Noreen, Altaf, Musharraf, Zubair, Nasim, Yaqoob, DeFeo, & Zia-ul-Haq, 2016).

Chemical Structure and Function Relationship

- The exploration of the relationship between chemical structure and biological function is pivotal in medicinal chemistry. Research on thiazolides, for example, has delved into their mode of action as antiviral agents against hepatitis B and as apoptotic inducers in colorectal tumor cells, providing valuable insights into the design of targeted therapeutic agents (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).

Mécanisme D'action

Target of Action

Similar compounds such as benzo[d]thiazole carboxamide derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the target’s function . The interaction between the compound and its target can result in changes at the molecular level, affecting the target’s activity and potentially leading to cell death .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that they may affect pathways related to bacterial growth and survival.

Pharmacokinetics

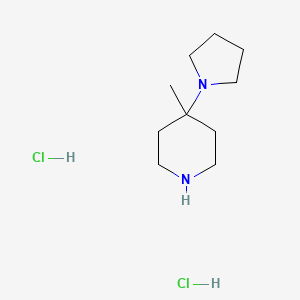

Similar compounds have been designed and synthesized with in silico admet prediction . This suggests that these compounds have been optimized for bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may lead to the inhibition of bacterial growth.

Propriétés

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16IN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h3-9,11H,1,10H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRAONORROOXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2929340.png)

![N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2929347.png)

![tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)